molecular formula C7H7Cl2NO3S B15315599 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride

2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B15315599
M. Wt: 256.11 g/mol
InChI Key: YEHXJIIPJFNEOZ-UHFFFAOYSA-N
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Description

2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClNO3S and a molecular weight of 221.65 g/mol. This compound is characterized by the presence of a chloropyridine ring, an ether linkage, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 5-chloropyridin-3-ol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The chloropyridine ring can undergo reduction reactions to form the corresponding pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate ester derivatives: Formed by the reaction with alcohols.

    Sulfonothioate derivatives: Formed by the reaction with thiols.

    Sulfonic acid derivatives: Formed by oxidation reactions.

Scientific Research Applications

2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Chloropyridin-3-yl)oxy)ethan-1-ol: Similar structure but with a hydroxyl group instead of a sulfonyl chloride group.

    2-(2-Chloropyridin-3-yl)ethane-1-sulfonyl chloride: Similar structure but with a different position of the chlorine atom on the pyridine ring.

Uniqueness

2-((5-Chloropyridin-3-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the ether linkage and the sulfonyl chloride group, which provides distinct reactivity and versatility in chemical synthesis

Properties

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)oxyethanesulfonyl chloride

InChI

InChI=1S/C7H7Cl2NO3S/c8-6-3-7(5-10-4-6)13-1-2-14(9,11)12/h3-5H,1-2H2

InChI Key

YEHXJIIPJFNEOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OCCS(=O)(=O)Cl

Origin of Product

United States

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